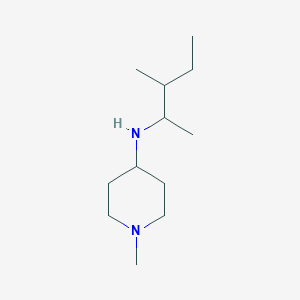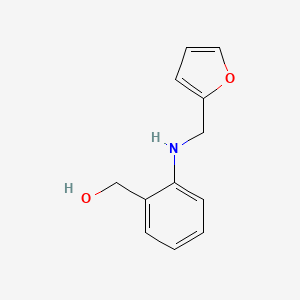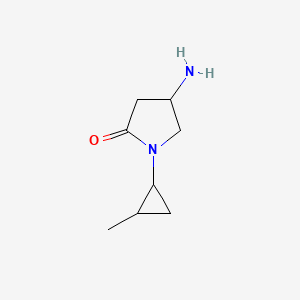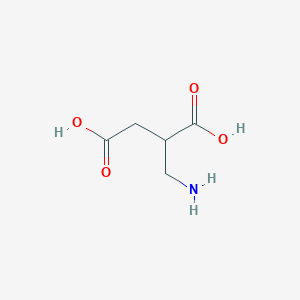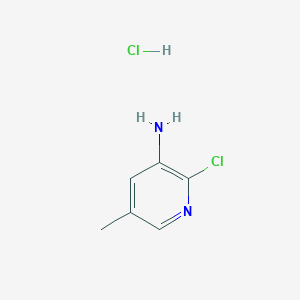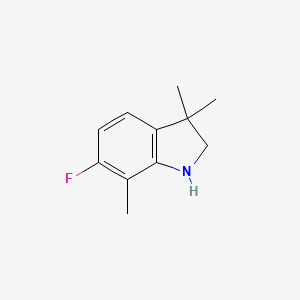amine](/img/structure/B13298857.png)
[3-(Dimethylamino)propyl](2-methylpentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propylamine: is a chemical compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol . This compound is used primarily for research purposes and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 2-methylpentan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce different amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(Dimethylamino)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be used in the development of new pharmaceuticals and therapeutic agents .
Medicine: In medicine, 3-(Dimethylamino)propylamine is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be employed in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 3-(Dimethylamino)propylamine
- 3-(Dimethylamino)propylamine
Comparison: While 3-(Dimethylamino)propylamine shares structural similarities with these compounds, it is unique in its specific arrangement of functional groups and molecular structure. This uniqueness can result in different chemical reactivity, biological activity, and applications .
Properties
Molecular Formula |
C11H26N2 |
|---|---|
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-methylpentan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-6-11(10(2)3)12-8-7-9-13(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
JYGJQMKVEDBYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)

![4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298792.png)
![6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13298795.png)
![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)
